2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide

Description

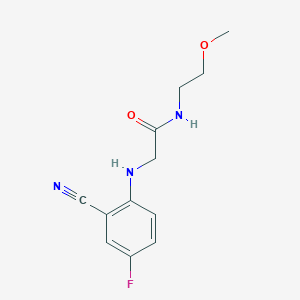

Chemical Structure and Properties 2-((2-Cyano-4-fluorophenyl)amino)-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative featuring a 2-cyano-4-fluorophenylamino group and a 2-methoxyethyl side chain. Its molecular formula is C₁₂H₁₃FN₃O₂, with a molecular weight of 266.26 g/mol (calculated). Key structural attributes include:

- A cyano group (-CN) at the 2-position of the fluorophenyl ring, enhancing electron-withdrawing properties.

- A 4-fluoro substituent on the aromatic ring, influencing steric and electronic interactions.

Synthesis and Characterization The compound is synthesized via nucleophilic substitution or coupling reactions involving 2-cyano-4-fluoroaniline and N-(2-methoxyethyl)acetamide precursors. Evidence from peptoid-based sensor research (e.g., CP3 and CP4 derivatives) highlights its compatibility with solid-phase synthesis and characterization via ¹H/¹³C-NMR and HR-MS (e.g., HR-MS m/z: 578.2368 for related structures) .

Properties

Molecular Formula |

C12H14FN3O2 |

|---|---|

Molecular Weight |

251.26 g/mol |

IUPAC Name |

2-(2-cyano-4-fluoroanilino)-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C12H14FN3O2/c1-18-5-4-15-12(17)8-16-11-3-2-10(13)6-9(11)7-14/h2-3,6,16H,4-5,8H2,1H3,(H,15,17) |

InChI Key |

LSESKLOZOAGCET-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)CNC1=C(C=C(C=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.

Methoxylation: The methoxyethyl group can be introduced through etherification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the cyano group or other functional groups.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:

Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.

Receptor Modulation: Interacting with receptors to modulate their activity.

Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Table 1: Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Solubility Modifiers: The 2-methoxyethyl group in the target and goxalapladib improves aqueous solubility over lipophilic analogs (e.g., cyclohexyl/propyl-containing derivatives in ).

Structural Motifs and Therapeutic Potential

- Kinase Inhibitors: The target’s cyano-quinoline analogs (e.g., patent compounds in ) show affinity for tyrosine kinases due to planar aromatic systems and hydrogen-bonding acetamide linkages.

- Antimicrobial Activity: N-Cyclohexyl-2-(4-fluorophenyl)acetamide derivatives exhibit moderate activity against Gram-positive bacteria, but the target compound’s cyano group may reduce efficacy due to steric hindrance .

- Sensor Applications: Peptoid-based sensors (e.g., CP4 in ) leverage the acetamide backbone for cyanide detection, though the target’s methoxyethyl group may reduce selectivity compared to bulkier substituents.

Biological Activity

The compound 2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed examination of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 250.27 g/mol

- IUPAC Name : this compound

The presence of the cyano and fluoro groups enhances its lipophilicity and may influence its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Properties : Studies suggest that this compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells.

- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential use in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antioxidant Effect | Reduces oxidative stress in cellular models | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Detailed Research Findings

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibits the activity of certain kinases involved in cell signaling pathways, leading to decreased proliferation of cancer cells .

- Antioxidant Activity : In vitro experiments revealed that the compound significantly scavenges free radicals, which may help protect cells from oxidative damage . This property is critical for reducing the risk of chronic diseases associated with oxidative stress.

- Cytotoxic Effects : A notable study evaluated the compound's effects on various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. This suggests its potential as a lead compound for further drug development .

Toxicological Profile

While the biological activities of this compound are promising, understanding its toxicity is crucial. Current data indicate a moderate toxicity profile, with further studies needed to evaluate long-term effects and safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.